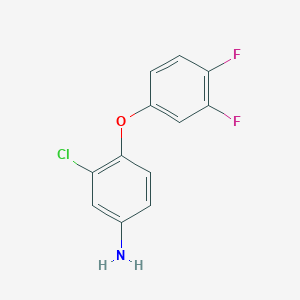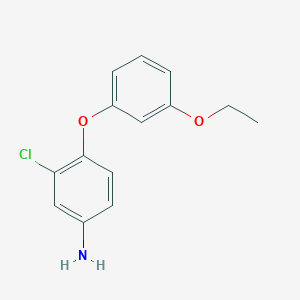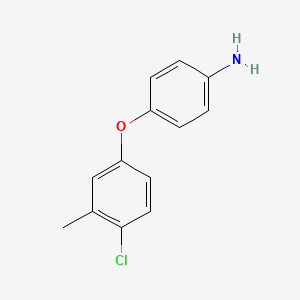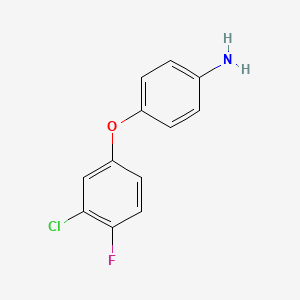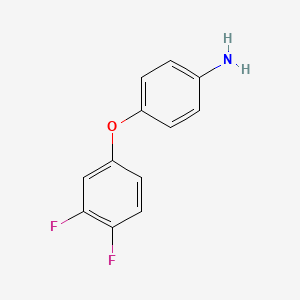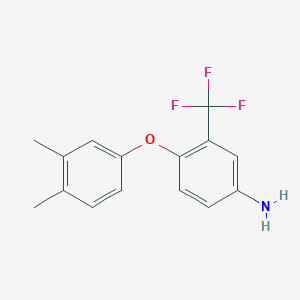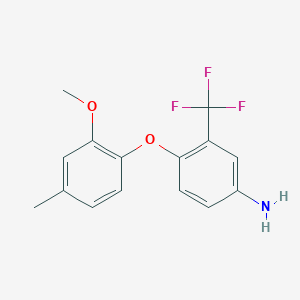![molecular formula C15H13F3N2O2 B1329148 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946698-12-0](/img/structure/B1329148.png)
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a phenoxy group attached to a phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, are known to target the serotonin reuptake transporter protein . This protein plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation, in the synaptic cleft .
Mode of Action
While the exact mode of action for N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide is not specified, we can infer from related compounds. For instance, fluoxetine, which shares a similar trifluoromethylphenyl structure, works by blocking the reuptake of serotonin. This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects .
Biochemical Pathways
By blocking the reuptake of serotonin, it could potentially amplify the signal transduction of the serotonin pathway, leading to downstream effects such as mood elevation .
Result of Action
Based on the potential target and mode of action, it can be hypothesized that the compound might lead to an increase in serotonin activity, which could potentially result in mood elevation or other effects related to serotonin signaling .
Preparation Methods
The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Chemical Reactions Analysis
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical structure and biological activity.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide can be compared with other similar compounds, such as:
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound also contains a trifluoromethyl group and a phenoxy group, but differs in its overall structure and biological activity.
4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}-carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide: This compound has a similar trifluoromethyl group but differs in its functional groups and applications.
Properties
IUPAC Name |
N-[3-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)20-10-3-2-4-11(7-10)22-12-5-6-14(19)13(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYJDHOPDWXOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


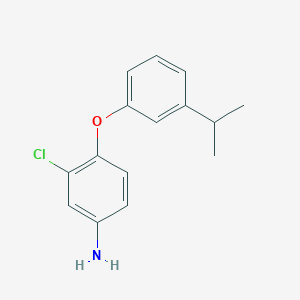
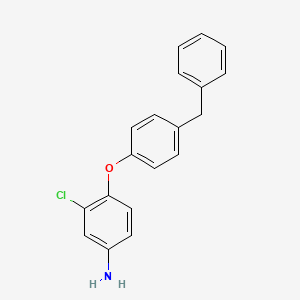
![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

